molecular formula C11H15N2O4- B15135917 1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) ester

Cat. No.: B15135917
M. Wt: 239.25 g/mol
InChI Key: HCNPLTDBJWRSOX-UHFFFAOYSA-M
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Description

1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyanopyrrolidine moiety, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines, due to the stability and ease of removal of the Boc group .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid primarily involves the stabilization of the amine group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation . This process ensures the protection and subsequent deprotection of amines under mild conditions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be compared with other Boc-protected compounds such as:

The uniqueness of 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which provides distinct reactivity and stability profiles compared to other Boc-protected compounds.

Properties

Molecular Formula

C11H15N2O4-

Molecular Weight

239.25 g/mol

IUPAC Name

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15)/p-1

InChI Key

HCNPLTDBJWRSOX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)[O-]

Origin of Product

United States

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